3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester
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Overview
Description
3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester is a chemical compound with a unique structure that includes a cyclopropyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester typically involves the reaction of 5-cyclopropyl-2H-pyrazol-3-ylamine with appropriate reagents to form the desired ester. The reaction conditions often include the use of solvents such as ethanol or toluene, and catalysts like triethylamine. The process may also involve steps such as cyclization and esterification to achieve the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-2H-pyrazol-3-ylamine
- 3-Amino-5-cyclopropyl-1H-pyrazole
- N-(5-Cyclopropyl-1H-pyrazol-3-yl)benzamide
Uniqueness
Compared to similar compounds, 3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester has a unique ester functional group that imparts distinct chemical properties. This makes it particularly useful in specific synthetic applications and research studies where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-(5-cyclopropyl-1H-pyrazol-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)5-9(13)8-4-7(11-12-8)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,11,12) |
InChI Key |
PEEXOYAYXUNHRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=NNC(=C1)C2CC2 |
Origin of Product |
United States |
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